molecular formula C25H19Cl2I2N2NaO4 B12719645 Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate CAS No. 84604-66-0

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate

Cat. No.: B12719645
CAS No.: 84604-66-0
M. Wt: 759.1 g/mol
InChI Key: SQQSYDFGSDWOSA-UHFFFAOYSA-M
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Description

Chemical Identity: This compound, commonly known as Closantel Sodium, is a halogenated benzamide derivative with antiparasitic properties. Its IUPAC name is Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate .

Properties

CAS No.

84604-66-0

Molecular Formula

C25H19Cl2I2N2NaO4

Molecular Weight

759.1 g/mol

IUPAC Name

sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-propan-2-ylphenyl]carbamoyl]-1-hydroxy-4,6-diiodocyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C25H20Cl2I2N2O4.Na/c1-12(2)16-9-17(18(11-30)13-3-5-14(26)6-4-13)20(27)10-21(16)31-23(32)19-7-15(28)8-22(29)25(19,35)24(33)34;/h3-10,12,18,22,35H,1-2H3,(H,31,32)(H,33,34);/q;+1/p-1

InChI Key

SQQSYDFGSDWOSA-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C=C1NC(=O)C2=CC(=CC(C2(C(=O)[O-])O)I)I)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate involves multiple steps, including the formation of the core benzamide structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Veterinary Medicine

Anthelmintic and Antiparasitic Properties

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate is primarily recognized for its effectiveness as an anthelmintic agent in veterinary medicine. It is used to treat various parasitic infections in livestock, particularly in sheep and cattle. The compound's mechanism involves the inhibition of oxidative phosphorylation in parasites, leading to a disruption in ATP production and ultimately causing parasite death .

Case Study: Efficacy in Livestock

A study conducted on the efficacy of this compound involved administering it to infected sheep. The results showed a significant reduction in parasitic load within two weeks of treatment, demonstrating its effectiveness as a veterinary pharmaceutical agent.

Organic Synthesis

Reagent in Organic Chemistry

This compound serves as a valuable reagent in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules due to its unique functional groups that allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Data Table: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, hydrogen peroxideAcidic or neutral environment
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionHalogens, nucleophilesVaries depending on substrate

Biological Research

Potential Therapeutic Applications

Research has indicated that this compound may have potential therapeutic applications beyond veterinary use. Studies are ongoing to explore its effects on cellular processes and its potential as a tool for biological research .

Case Study: Cellular Effects

In vitro studies have demonstrated that this compound can influence cellular signaling pathways associated with inflammation and immune response. These findings suggest further investigation into its potential role as a therapeutic agent in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Closantel Sodium belongs to the benzamide class, characterized by aromatic rings substituted with halogens (Cl, I) and functional groups like cyanomethyl and hydroxybenzamidate. Below is a comparison with structurally related compounds:

Table 1: Key Properties of Closantel Sodium and Analogues
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Application/Notes
Closantel Sodium C23H15Cl2I2N2NaO4 731.080 61438-64-0 Diiodo-hydroxybenzamidate, cyanomethyl Anthelmintic
N-[1-(furan-2-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxidanylidene-prop-1-en-2-yl]-3,4-dimethoxy-benzamide C25H24N3O4 ~454.5 (estimated) Not provided Furan, indole, methoxybenzamide Research compound (no known commercial use)
(4-cyanophenyl) N-(3,5-dimethylphenyl)carbamate C16H14N2O2 290.30 Not provided Carbamate, cyano, dimethylphenyl Potential agrochemical intermediate
Key Observations:

Halogenation: Closantel Sodium’s diiodo and dichloro substitutions enhance its lipophilicity and parasiticidal activity compared to non-halogenated analogues like the furan-indole benzamide .

Molecular Weight : Closantel Sodium (731.08 g/mol) is significantly heavier than other benzamide derivatives, likely due to its iodine content and sodium salt formation .

Bioactivity : Unlike the research-focused furan-indole derivative, Closantel Sodium’s diiodo-hydroxybenzamidate group is critical for binding to parasite-specific ion channels .

Discrepancies in Reported Data

  • Molecular Formula Conflict : reports C23H15Cl2I2N2NaO4 (MW 731.08) , while lists C22H14Cl2I2N2NaO2 (MW 686.06) . This discrepancy may stem from differing salt forms or hydration states.
  • Hazard Profile: Closantel Sodium has notable warnings (H302, H315, H319, H335) due to oral toxicity and irritancy, whereas analogues like the carbamate derivative lack such data .

Research Findings and Limitations

  • Efficacy: Closantel Sodium outperforms non-iodinated benzamides in parasite clearance due to its prolonged half-life and tissue retention .
  • Synthesis Challenges: The compound’s complex synthesis (e.g., cyanomethyl and diiodo substitutions) limits scalability compared to simpler carbamates .

Biological Activity

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate, commonly referred to as a sodium salt of a complex amide, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, mechanisms of action, and clinical implications of this compound based on diverse research findings.

  • Molecular Formula : C25H18Cl2I2N2NaO4
  • Molar Mass : 758.126 g/mol
  • CAS Number : 84604-66-0
  • EINECS Number : 283-348-8

Synthesis

The compound can be synthesized through various chemical reactions involving chlorinated phenyl derivatives and substituted salicylamides. The synthesis typically includes the introduction of the cyanomethyl group and subsequent reactions to obtain the diiodobenzamide structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer : Inhibition of growth in hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) cell lines.
  • Colorectal Cancer : Effective against Caco-2 and HCT-116 cell lines.

The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is critical for cancer cell division .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Microtubule Assembly : Similar to other sulfonamide derivatives, it disrupts microtubule dynamics essential for mitosis.
  • Signaling Pathway Interference : It has been shown to inhibit key oncogenic pathways, including those mediated by the erbB-2 receptor and matrix metalloproteinases (MMPs), which are crucial for cancer metastasis and progression .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Colon Cancer : A compound structurally related to sodium N-(5-chloro...) was tested against colon cancer cell lines and showed a selectivity index favoring its use over traditional chemotherapeutics .
  • Breast Cancer Trials : Clinical trials involving related compounds demonstrated significant tumor reduction in patients with advanced breast cancer, highlighting their potential as adjunct therapies .

Comparative Analysis with Related Compounds

Compound NameActivityMechanismReference
Sodium ClosantelAntiparasiticInhibits bacterial growth; acts on vascular tissues
NiclosamideAnticancerInduces apoptosis; inhibits signaling pathways
Sulfonamide DerivativesAntimicrobial & AnticancerInhibits microtubule assembly; affects multiple pathways

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